(R)-N-Cyclopropylpyrrolidin-3-amine
Overview
Description
®-N-Cyclopropylpyrrolidin-3-amine is a chiral amine compound featuring a cyclopropyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Cyclopropylpyrrolidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable pyrrolidine derivative in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of ®-N-Cyclopropylpyrrolidin-3-amine may involve large-scale batch reactions using optimized catalysts and solvents to maximize yield and purity. Continuous flow reactors can also be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: ®-N-Cyclopropylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenated reagents and bases like sodium hydride are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Chemistry: In organic synthesis, ®-N-Cyclopropylpyrrolidin-3-amine serves as a valuable building block for constructing more complex molecules. Its chiral nature makes it particularly useful in asymmetric synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Its ability to interact with specific receptors and enzymes makes it a candidate for drug discovery and development.
Industry: In the industrial sector, ®-N-Cyclopropylpyrrolidin-3-amine is used in the synthesis of agrochemicals and other specialty chemicals. Its unique properties enable the production of compounds with enhanced efficacy and stability.
Mechanism of Action
The mechanism of action of ®-N-Cyclopropylpyrrolidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or allosteric sites, thereby influencing biochemical pathways. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes.
Comparison with Similar Compounds
(S)-N-Cyclopropylpyrrolidin-3-amine: The enantiomer of the compound, which may exhibit different biological activity.
N-Cyclopropylpyrrolidine: Lacks the chiral center, resulting in different reactivity and applications.
N-Cyclopropylmethylamine: Similar structure but with a methyl group instead of a pyrrolidine ring.
Uniqueness: ®-N-Cyclopropylpyrrolidin-3-amine is unique due to its chiral nature and the presence of both cyclopropyl and pyrrolidine moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
(3R)-N-cyclopropylpyrrolidin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6(1)9-7-3-4-8-5-7/h6-9H,1-5H2/t7-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYAZAUDWLXIIE-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693546 | |
Record name | (3R)-N-Cyclopropylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577776-80-8 | |
Record name | (3R)-N-Cyclopropylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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